![molecular formula C10H9BrO2 B174795 2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene CAS No. 197805-26-8](/img/structure/B174795.png)
2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene” is also known as “2-Bromo-3’,4’-(methylenedioxy)propiophenone”. It is an analytical reference standard categorized as a precursor in the synthesis of cathinones . This compound belongs to the class of propiophenone derivatives and contains a bromine atom substituted at the 2-position and a methylenedioxy group (molecular bridge consisting of two oxygen atoms) at the 3′ and 4′ positions of the phenyl ring .
Synthesis Analysis
The synthesis of “2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene” involves a Grignard reaction between ethylmagnesium bromide and piperonylonitrile . Protodeboronation of pinacol boronic esters using a radical approach is also reported . This compound can be prepared via a Grignard reaction between ethylmagnesium bromide and piperonylonitrile .
Molecular Structure Analysis
The molecular formula of “2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene” is C10H9BrO3 . The InChI code is InChI=1S/C10H9BrO3/c1-6(11)10(12)7-2-3-8-9(4-7)14-5-13-8/h2-4,6H,5H2,1H3 .
Chemical Reactions Analysis
This compound is a precursor in the synthesis of cathinones . It can be used in the synthesis of methylone and various other substituted methylenedioxy-phenethylamine derivatives .
Physical And Chemical Properties Analysis
The compound is a crystalline solid . It is soluble in chloroform and has a solubility of 1 mg/mL in DMSO and ethanol . The molecular weight is 257.1 .
Wissenschaftliche Forschungsanwendungen
Synthesis of Cathinones
This compound is categorized as a precursor in the synthesis of cathinones, which are a family of related substances that include the naturally occurring khat plant and synthetic compounds like methcathinone .
Forensic Applications
Due to its role as a precursor in the synthesis of cathinones, this compound is also used in forensic applications to identify and analyze synthetic cathinones .
Preparation of Antifungal Agents
It has been mentioned as a potential precursor in the preparation of antifungal agents, which are crucial in combating fungal infections .
Synthesis of MDMA Analogs
The compound can be used in the synthesis of MDMA analogs. MDMA, commonly known as ecstasy, has been studied for its potential therapeutic effects, particularly in the treatment of PTSD .
Wirkmechanismus
Target of Action
It is categorized as a precursor in the synthesis of cathinones . Cathinones are a type of amphetamine-like stimulant found naturally in the Khat plant, and they typically target the central nervous system.
Mode of Action
As a precursor to cathinones, it’s likely involved in the synthesis of these compounds, which are known to increase the levels of dopamine, norepinephrine, and serotonin in the brain by inhibiting their reuptake into neurons .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the use of organoboron reagents, and the compound might play a role in the transmetalation mechanisms of this reaction .
Pharmacokinetics
Its solubility in chloroform, dmso, and ethanol suggests that it may have good bioavailability.
Result of Action
As a precursor in the synthesis of cathinones, it may contribute to the stimulant effects of these compounds, such as increased alertness, feelings of euphoria, and enhanced physical activity .
Eigenschaften
IUPAC Name |
5-(2-bromoprop-2-enyl)-1,3-benzodioxole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-7(11)4-8-2-3-9-10(5-8)13-6-12-9/h2-3,5H,1,4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMSHFDVPCBVQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC2=C(C=C1)OCO2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641247 |
Source


|
| Record name | 5-(2-Bromoprop-2-en-1-yl)-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene | |
CAS RN |
197805-26-8 |
Source


|
| Record name | 5-(2-Bromoprop-2-en-1-yl)-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



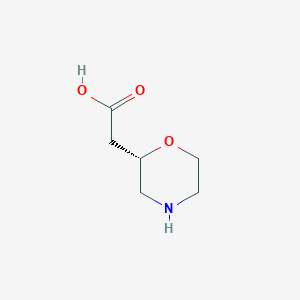
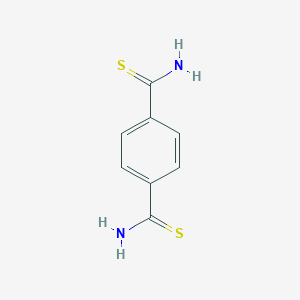
![4,4'-(Benzo[1,2-d:5,4-d']bis(oxazole)-2,6-diyl)dianiline](/img/structure/B174723.png)
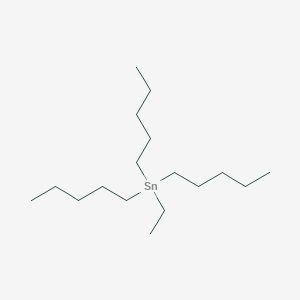

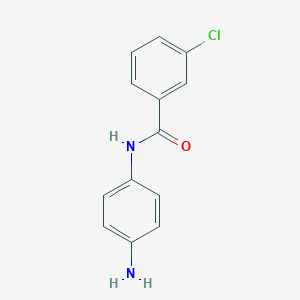
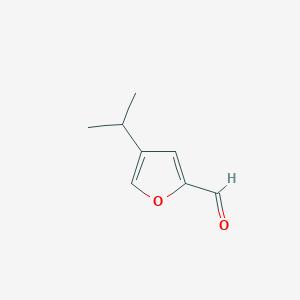
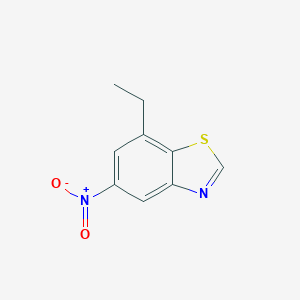
![8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B174742.png)


